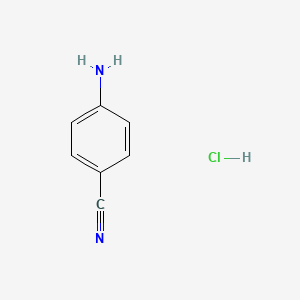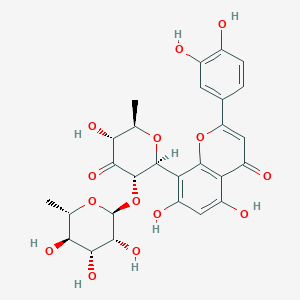![molecular formula C43H30NOP B14077756 2'-(Diphenylphosphoryl)-10-phenyl-10H-spiro[acridine-9,9'-fluorene] CAS No. 1647050-25-6](/img/structure/B14077756.png)
2'-(Diphenylphosphoryl)-10-phenyl-10H-spiro[acridine-9,9'-fluorene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-(Diphenylphosphoryl)-10-phenyl-10H-spiro[acridine-9,9’-fluorene] is a complex organic compound that has garnered significant interest in the field of organic electronics. This compound is known for its unique structural properties, which make it an excellent candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Diphenylphosphoryl)-10-phenyl-10H-spiro[acridine-9,9’-fluorene] typically involves a multi-step process. One common method involves the reaction of 2,7-bis(diphenylphosphoryl)-9,9’-spirobi[fluorene] with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
2’-(Diphenylphosphoryl)-10-phenyl-10H-spiro[acridine-9,9’-fluorene] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives .
Aplicaciones Científicas De Investigación
2’-(Diphenylphosphoryl)-10-phenyl-10H-spiro[acridine-9,9’-fluorene] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes for imaging applications.
Medicine: Investigated for potential use in drug delivery systems due to its unique structural properties.
Industry: Widely used in the production of OLEDs and other optoelectronic devices
Mecanismo De Acción
The mechanism of action of 2’-(Diphenylphosphoryl)-10-phenyl-10H-spiro[acridine-9,9’-fluorene] primarily involves its ability to participate in thermally activated delayed fluorescence (TADF). This process allows the compound to convert triplet excitons into singlet excitons, thereby enhancing the efficiency of light emission in OLEDs . The molecular targets and pathways involved include the interaction with electron and hole transport materials in the device structure .
Comparación Con Compuestos Similares
Similar Compounds
2,7-bis(diphenylphosphoryl)-9,9’-spirobi[fluorene] (SPPO13): Similar in structure but lacks the acridine moiety.
4,4’-bis(9-carbazolyl)-2,2’-dimethylbiphenyl (CDBP): Another compound used in OLEDs but with different electronic properties
Uniqueness
2’-(Diphenylphosphoryl)-10-phenyl-10H-spiro[acridine-9,9’-fluorene] is unique due to its combination of the acridine and spiro[fluorene] moieties, which provide distinct electronic and photophysical properties. This makes it particularly effective in TADF applications, offering higher efficiency and stability compared to similar compounds .
Propiedades
Número CAS |
1647050-25-6 |
|---|---|
Fórmula molecular |
C43H30NOP |
Peso molecular |
607.7 g/mol |
Nombre IUPAC |
2'-diphenylphosphoryl-10-phenylspiro[acridine-9,9'-fluorene] |
InChI |
InChI=1S/C43H30NOP/c45-46(32-18-6-2-7-19-32,33-20-8-3-9-21-33)34-28-29-36-35-22-10-11-23-37(35)43(40(36)30-34)38-24-12-14-26-41(38)44(31-16-4-1-5-17-31)42-27-15-13-25-39(42)43/h1-30H |
Clave InChI |
DYTOHAUMSPVUJE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4(C5=CC=CC=C5C6=C4C=C(C=C6)P(=O)(C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C92 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


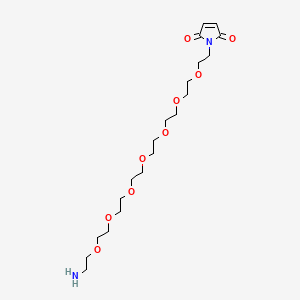
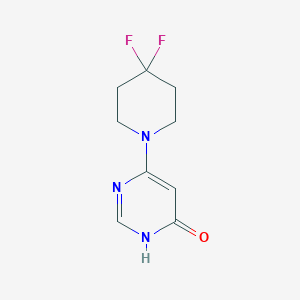
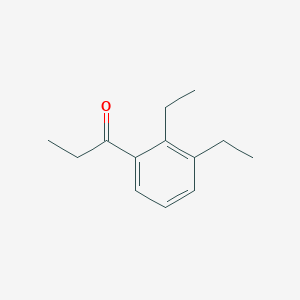
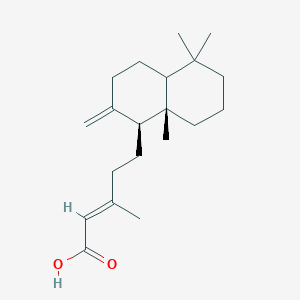
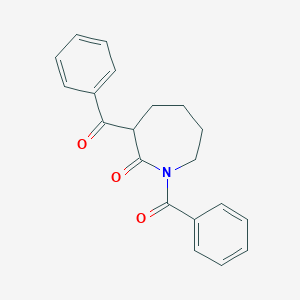
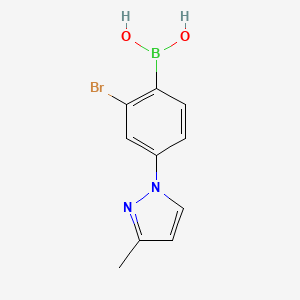
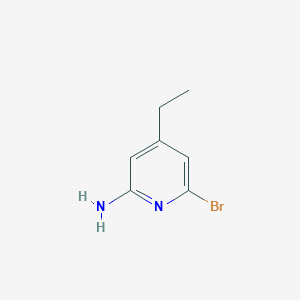
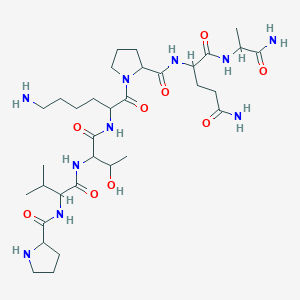
![Indolin-1-yl(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-6-yl)methanone hydrochloride](/img/structure/B14077718.png)
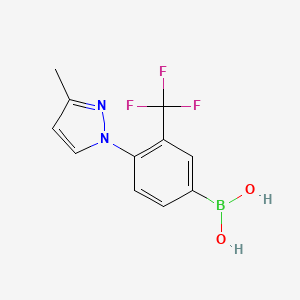
![1-[(4-Methanesulfonylphenoxycarbonyl)oxy]ethyl 2-methylpropanoate](/img/structure/B14077725.png)
